![molecular formula C21H26N2O B4437625 N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4437625.png)
N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide, also known as BMS-986168, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. This compound has attracted significant attention from the scientific community due to its potential therapeutic applications in the field of medicine.
Mechanism of Action
N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of certain kinases, including IRAK4, a key mediator of Toll-like receptor (TLR) signaling. By inhibiting IRAK4, N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide prevents the activation of downstream signaling pathways that are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide has been shown to have potent anti-inflammatory effects in preclinical models of inflammation and autoimmune disorders. It has also demonstrated efficacy in preclinical models of cancer, where it inhibits the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide is its high selectivity for IRAK4, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the development of N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Another potential direction is the development of more soluble analogs of N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide that can be more easily administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Scientific Research Applications
N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory activity against several kinases and has demonstrated efficacy in preclinical models of cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
N-benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-22(16-18-8-4-2-5-9-18)21(24)20-12-10-19(11-13-20)17-23-14-6-3-7-15-23/h2,4-5,8-13H,3,6-7,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITFMAFHZVXYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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